2-(4-methylphenoxy)-N-(1-naphthyl)acetamide
Description
2-(4-Methylphenoxy)-N-(1-naphthyl)acetamide is an acetamide derivative characterized by a 4-methylphenoxy group attached to the acetamide backbone and a 1-naphthyl group as the amide substituent. The 4-methylphenoxy moiety likely introduces steric and electronic effects that influence solubility, reactivity, and biological activity.
For instance, the EFSA-evaluated compound 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is approved as a food flavoring agent due to its cooling properties .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-9-11-16(12-10-14)22-13-19(21)20-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLQBSBUWCEHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350731 | |
| Record name | 2-(4-methylphenoxy)-N-naphthalen-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168703-32-0 | |
| Record name | 2-(4-methylphenoxy)-N-naphthalen-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHYLPHENOXY)-N-(1-NAPHTHYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phenoxyalkylation of 1-Naphthylamine
The core structure is constructed through a two-step process:
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Synthesis of 2-(4-methylphenoxy)acetic acid :
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Amide bond formation :
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2-(4-Methylphenoxy)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 2 h).
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The acid chloride reacts with 1-naphthylamine in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C to RT, 12 h).
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Yield: 68–75% after silica gel chromatography (hexane:ethyl acetate = 3:1).
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Reaction Scheme :
Catalytic Methods for Enhanced Efficiency
Trichloroacetic Acid (TCA)-Catalyzed Synthesis
Montmorillonite K10 Clay as a Heterogeneous Catalyst
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Montmorillonite K10 (15 wt%) promotes the condensation of 4-methylphenol, glyoxylic acid, and 1-naphthylamine in ethanol (80°C, 4 h).
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Yield : 77% with catalyst recyclability (3 cycles without loss of activity).
Microwave-Assisted Synthesis
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Microwave irradiation (140°C, 20 min) accelerates the amidation step, using HATU as a coupling agent and DIPEA as a base in DMF.
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Yield : 89% with >99% purity (reduced side products vs. conventional heating).
Purification and Characterization
Purification Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, NH), 7.85–7.45 (m, 7H, naphthyl), 6.90 (d, J = 8.4 Hz, 2H, Ar-H), 4.60 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).
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IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic + Amide | DCM, Et₃N, 12 h | 75 | 98 | High reproducibility |
| TCA Catalysis | Solvent-free, 100°C, 6 h | 82 | 98 | Eco-friendly, rapid |
| Microwave | HATU, DMF, 140°C, 20 min | 89 | 99 | Time-efficient, high purity |
| Montmorillonite K10 | Ethanol, 80°C, 4 h | 77 | 97 | Recyclable catalyst |
Challenges and Optimization Strategies
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Byproduct Formation : Competing O-alkylation during phenoxyalkylation is mitigated by slow addition of chloroacetic acid.
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Solvent Selection : Anhydrous DCM minimizes hydrolysis of the acid chloride.
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Scale-Up : Batch processes >1 kg require controlled exothermic reactions (T < 50°C during SOCl₂ addition).
Industrial Applications and Patents
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Patent US4379793A : Describes analogous acetamide syntheses for anti-inflammatory agents, validating the scalability of acid chloride methods.
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Patent WO2004080945A1 : Highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) for similar naphthylamine alkylations, achieving 85% yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
The compound 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in the areas of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound reduced cell viability in HepG2 liver cancer cells with an IC₅₀ value of approximately 3.5 µM, indicating its potential as an anticancer agent.
Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of apoptotic pathways. It may interact with specific receptors or enzymes involved in cell cycle regulation, leading to programmed cell death .
Anti-inflammatory Properties
Inhibition of Inflammatory Cytokines : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 0.5 µg/mL, showcasing its potential as an antimicrobial agent.
| Activity Type | Target Pathogen/Cell Line | IC₅₀/MIC (µg/mL) | Notes |
|---|---|---|---|
| Anticancer | HepG2 (Liver Cancer) | 3.5 | Significant reduction in viability |
| Anti-inflammatory | Human Macrophages | N/A | Inhibits TNF-α and IL-6 production |
| Antimicrobial | Staphylococcus aureus | 0.5 | Effective against biofilm formation |
Case Study 1: Anticancer Efficacy
A study conducted on HepG2 cells revealed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
Case Study 2: Anti-inflammatory Action
In another investigation, the compound was tested on lipopolysaccharide (LPS)-stimulated human macrophages. Results indicated a dose-dependent inhibition of pro-inflammatory cytokines, suggesting its potential therapeutic role in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide involves its interaction with specific molecular targets. The phenoxy and naphthyl groups can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below summarizes structural analogues of 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide, highlighting variations in substituents and applications:
Pharmacological and Functional Properties
- EFSA Flavoring Agent: Exhibits a cooling sensation, attributed to interactions with thermoreceptors.
- Anti-Cancer Derivatives : Inhibit cancer cell proliferation via mechanisms possibly involving kinase inhibition or DNA intercalation .
However, its specific bioactivity remains unexplored in the provided evidence.
Biological Activity
2-(4-methylphenoxy)-N-(1-naphthyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17NO2
- Molecular Weight : 291.34 g/mol
- Structure : The compound features a naphthyl group linked to a 4-methylphenoxy moiety through an acetamide functional group. This unique structure is believed to contribute to its diverse biological activities.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects, particularly in the following areas:
- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation, which could imply that this compound may have comparable effects.
- Analgesic Properties : The potential for pain relief has been noted in related compounds, suggesting that this compound might also provide analgesic benefits.
- Antitumor Activity : Preliminary studies suggest that the naphthyl group may enhance interactions with biological targets associated with cancer, warranting further investigation into its antitumor potential.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The naphthyl moiety enhances binding affinity to specific receptors or enzymes involved in inflammatory and pain pathways.
- The compound may modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-bromophenoxy)-N-(1-naphthyl)acetamide | C19H16BrNO2 | Bromine substitution potentially enhances reactivity. |
| N-(1-naphthyl)-2-acetamido-3-phenylpropanoic acid | C20H22N2O3 | Contains an additional carboxylic acid group, increasing polarity. |
| 2-(3-chlorophenoxy)-N-(1-naphthyl)acetamide | C19H17ClNO2 | Chlorine substitution may alter biological activity compared to methyl substitution. |
This table illustrates how variations in substituents can influence biological activity, highlighting the importance of structural specificity.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Osteoclast Inhibition : Research on related compounds like 2-(3-methylphenoxy)acetamide (NAPMA) demonstrated significant inhibition of osteoclast differentiation and bone resorption. These findings suggest that similar mechanisms might be applicable to this compound, indicating potential therapeutic applications in osteoporosis treatment .
- Antitumor Screening : In a study evaluating various naphthyl-containing compounds against cancer cell lines, some exhibited promising IC50 values, indicating effective cytotoxicity. While specific data for this compound is limited, the structural similarity suggests it may also possess antitumor activity .
- Mechanistic Studies : Investigations into the mechanism of action for related compounds have shown that they can inhibit key signaling pathways involved in inflammation and cancer progression. This insight provides a foundation for hypothesizing similar effects for this compound .
Q & A
Basic: What are the key steps in synthesizing 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step organic reactions:
Coupling Reactions: Formation of the phenoxyacetate intermediate via nucleophilic substitution between 4-methylphenol and chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .
Amidation: Reaction of the intermediate with 1-naphthylamine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.
Critical Conditions:
- Temperature: Excess heat can lead to decomposition; maintain ≤80°C during amidation .
- Solvent Choice: Polar aprotic solvents enhance nucleophilicity of 1-naphthylamine .
- Monitoring: Thin-layer chromatography (TLC) with UV detection ensures reaction completion .
Basic: Which analytical techniques are essential for characterizing this compound, and what spectral data should researchers prioritize?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key peaks include aromatic protons (δ 6.8–8.5 ppm), methyl group (δ 2.3 ppm for 4-methylphenoxy), and acetamide NH (δ 8.1–8.3 ppm) .
- ¹³C NMR: Confirm carbonyl (C=O, ~168 ppm) and quaternary carbons in the naphthyl group .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ should match the molecular weight (C₁₉H₁₇NO₂, theoretical 291.33 g/mol) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% using a C18 column (acetonitrile/water gradient) .
Validation: Cross-reference data with PubChem entries for structurally similar acetamides .
Basic: How does the compound’s solubility profile influence experimental design in biological assays?
Answer:
- Solubility: Limited aqueous solubility (logP ~3.5 predicted), requiring DMSO or ethanol as stock solvents .
- Bioassay Considerations:
- Use ≤1% DMSO in cell culture to avoid cytotoxicity .
- For in vitro enzyme studies, pre-saturate buffers with the compound via sonication .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Case Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions: Varying ATP concentrations (e.g., 10 μM vs. 100 μM) alter competitive inhibition outcomes .
- Protein Source: Recombinant vs. native enzyme preparations differ in post-translational modifications .
- Data Normalization: Use internal controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., surface plasmon resonance) .
Methodology:
- Perform dose-response curves in triplicate.
- Publish raw data alongside normalized results to enhance reproducibility .
Advanced: What computational strategies improve the design of derivatives with enhanced target binding?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the acetamide group and π-π stacking with the naphthyl ring .
- QSAR Studies: Correlate substituent effects (e.g., electron-donating groups on the phenoxy ring) with bioactivity using Gaussian09 for DFT calculations .
- MD Simulations: Assess binding stability over 100 ns trajectories (AMBER or GROMACS) to identify critical residue interactions .
Advanced: How can reaction yields be optimized for large-scale synthesis without compromising purity?
Answer:
- Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .
- Catalytic Optimization: Replace stoichiometric bases (e.g., K₂CO₃) with catalytic systems (e.g., DMAP in amidation) to reduce waste .
- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: What crystallographic techniques elucidate the compound’s solid-state structure, and how does this inform formulation studies?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve molecular packing and hydrogen-bonding networks (e.g., acetamide NH···O interactions) .
- Polymorph Screening: Use solvent-drop grinding with 20 solvents to identify stable forms for tablet formulation .
- Stability Data: Hygroscopicity tests (dynamic vapor sorption) guide excipient selection (e.g., lactose vs. microcrystalline cellulose) .
Advanced: How do researchers validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins in live cells .
- Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization after compound treatment to confirm binding .
- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-KO cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
